molecular formula C11H10N2O2S B2396501 1,3-thiazol-5-ylmethyl N-phenylcarbamate CAS No. 338981-75-2

1,3-thiazol-5-ylmethyl N-phenylcarbamate

Cat. No. B2396501
CAS RN: 338981-75-2
M. Wt: 234.27
InChI Key: IURAMCUZZUHHPO-UHFFFAOYSA-N
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Description

“1,3-thiazol-5-ylmethyl N-phenylcarbamate” is a chemical compound with the molecular formula C11H10N2O2S . It is listed under CAS No. 338981-75-2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered thiazole ring attached to a phenylcarbamate group . The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the sources I found. The molecular weight is 234.27 g/mol .

Scientific Research Applications

Overview of Thiazole Derivatives

Thiazole and its derivatives have been the focus of extensive research due to their dynamic presence in medicinal chemistry. Thiazoles are integral to a variety of currently available therapeutics and possess a wide range of biological activities, including antiviral, anticancer, antibacterial, antifungal, antimalarial, anti-inflammatory, and more. The synthesis of thiazole compounds involves diverse approaches that facilitate the discovery of new drug molecules with advanced modes of action. Recent patents and scientific articles highlight the anti-infective and anticancer potential of thiazole-based compounds, showcasing their importance in therapeutic applications (Sharma et al., 2019).

Thiazole Derivatives as Antimicrobial Agents

Thiazole derivatives have demonstrated significant antibacterial activity against a variety of bacteria and pathogens. This class of compounds plays a crucial role in the pharmaceutical industry, given their potential in treating infections with minimal side effects. The development and synthesis of biologically active thiazole derivatives are actively pursued by scientists aiming to explore their full therapeutic potential, particularly in the realm of antibacterial properties (Mohanty et al., 2021).

Thiazole Derivatives in Cancer Research

The anticancer properties of thiazole derivatives have been extensively documented. These compounds are found in several chemotherapeutic agents, underscoring the medicinal importance of the thiazole nucleus. Recent advancements in thiazole-based anticancer molecules reveal their promising activities, encouraging further research and development in this field to enhance cancer treatment options (Sarangi et al., 2016).

Synthesis and Green Chemistry Approaches

The synthesis of thiazolidine motifs, including 1,3-thiazolidin-4-ones, has attracted considerable interest due to their diverse biological properties and presence in natural and bioactive compounds. Recent studies emphasize the use of green synthesis, multicomponent reactions, and nano-catalysis to enhance the selectivity, purity, and pharmacokinetic activity of thiazolidine derivatives. These methodologies aim to develop multifunctional drugs with improved activity, demonstrating the potential of thiazolidines in probe design and pharmaceutical applications (Sahiba et al., 2020).

properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-11(13-9-4-2-1-3-5-9)15-7-10-6-12-8-16-10/h1-6,8H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURAMCUZZUHHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818802
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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